2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile
CAS No.: 1000932-90-0
Cat. No.: VC3346841
Molecular Formula: C12H12N4O2
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000932-90-0 |
|---|---|
| Molecular Formula | C12H12N4O2 |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | 2-(furan-2-yl)-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C12H12N4O2/c13-8-9-12(16-5-3-14-4-6-16)18-11(15-9)10-2-1-7-17-10/h1-2,7,14H,3-6H2 |
| Standard InChI Key | HFDRFJPQTZSDIB-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=C(N=C(O2)C3=CC=CO3)C#N |
| Canonical SMILES | C1CN(CCN1)C2=C(N=C(O2)C3=CC=CO3)C#N |
Introduction
Structural Properties and Chemical Identity
2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic organic compound characterized by its distinctive structural elements that include a furan ring, piperazine moiety, and an oxazole core with a carbonitrile group. The compound has a molecular formula of C12H12N4O2 and a molecular weight of 244.09547 g/mol . Its structural complexity arises from the multiple nitrogen-containing heterocycles and oxygen-containing functional groups, which contribute to its potential biological activities. The presence of the piperazine ring introduces basic nitrogen atoms that can participate in hydrogen bonding and influence the compound's solubility profile and receptor binding properties.
The structural identification of this compound is supported by its unique chemical identifiers. Its SMILES notation is C1CN(CCN1)C2=C(N=C(O2)C3=CC=CO3)C#N, while its standard InChI is InChI=1S/C12H12N4O2/c13-8-9-12(16-5-3-14-4-6-16)18-11(15-9)10-2-1-7-17-10/h1-2,7,14H,3-6H2 . These notations provide a standardized representation of the compound's structure, enabling precise identification and differentiation from similar compounds. The InChIKey HFDRFJPQTZSDIB-UHFFFAOYSA-N serves as a condensed digital representation that can be used for rapid database searches and structural comparisons.
Structural Comparison with Similar Compounds
Several structurally related compounds share core elements with 2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile. For instance, 5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile (C19H16N4O3) has a molecular weight of 348.362 g/mol and contains an additional benzoyl group attached to the piperazine ring. This structural modification likely affects its lipophilicity and receptor binding profile. Similarly, 2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (C15H14N4O2) has a molecular weight of 282.30 g/mol and features a propargyl group on the piperazine nitrogen . These variations in the substitution pattern on the piperazine ring represent common structural modifications that can be employed to tune the pharmacological properties of this class of compounds.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 245.10330 | 156.2 |
| [M+Na]⁺ | 267.08524 | 168.1 |
| [M+NH₄]⁺ | 262.12984 | 159.5 |
| [M+K]⁺ | 283.05918 | 163.2 |
| [M-H]⁻ | 243.08874 | 153.4 |
| [M+Na-2H]⁻ | 265.07069 | 159.4 |
| [M]⁺ | 244.09547 | 156.2 |
| [M]⁻ | 244.09657 | 156.2 |
These CCS values provide insights into the three-dimensional structure and conformational properties of the molecule, which can be crucial for understanding its interactions with biological targets . The range of adducts demonstrates the compound's ability to form various charged species under different mass spectrometry conditions, which is valuable for analytical detection and characterization.
Analytical Methods and Identification
The identification and characterization of 2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile can be accomplished using various analytical techniques. These methods are essential for confirming the compound's identity, assessing its purity, and understanding its properties in different environments.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the furan ring protons (typically in the range of 6-8 ppm), the piperazine ring protons (typically in the range of 2.5-3.5 ppm), and potentially the NH proton of the piperazine (which might appear as a broad singlet). ¹³C NMR would provide information about the carbons in the oxazole ring, the carbonitrile carbon (typically around 115-120 ppm), and the furan and piperazine carbons.
Infrared (IR) spectroscopy could identify key functional groups, particularly the C≡N stretching vibration of the carbonitrile group (typically around 2200-2250 cm⁻¹) and the C=N and C-O vibrations associated with the oxazole and furan rings.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with appropriate detection methods (UV, mass spectrometry) would be useful for assessing the purity of 2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile and for quantitative analysis. The retention behavior of the compound would depend on its polarity and the specific chromatographic conditions employed.
Research Status and Future Directions
The current research status of 2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile appears to be limited based on the available search results, which indicate "No literature data available" and "No patent data available" for this specific compound . This suggests that the compound may be relatively unexplored in the published literature, potentially offering opportunities for novel research directions.
Current Research Gaps
The apparent lack of published literature specifically on 2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile highlights several research gaps that could be addressed in future studies:
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Comprehensive characterization of physical and chemical properties through experimental measurements.
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Development and optimization of synthetic routes with improved yields and purity.
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Evaluation of biological activities across various target systems, particularly focusing on potential receptor interactions suggested by structurally similar compounds.
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Investigation of structure-activity relationships through the synthesis and testing of structural analogs.
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Assessment of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles.
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